
2,2-Difluoropropanol
概要
説明
2,2-Difluoropropanol (C3H6F2O) is a chemical compound with a molecular weight of 96.08 g/mol . It is used in organic synthesis and as a pharmaceutical intermediate . The compound has a variety of synonyms, including 2,2-Difluoropropan-1-ol and 2,2-difluoro-propan-1-ol .
Synthesis Analysis
2,2-Difluoropropanol can be synthesized by the fluorination of Methyl 2,2-difluoropropanoate and β-difluoro alcohol with lithium aluminium tetrahydride in tetrahydrofuran at low temperature .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoropropanol is characterized by the presence of two fluorine atoms attached to the second carbon atom in the propanol molecule . The InChI representation of the molecule is InChI=1S/C3H6F2O/c1-3(4,5)2-6/h6H,2H2,1H3 .
Physical And Chemical Properties Analysis
2,2-Difluoropropanol has a molecular weight of 96.08 g/mol and a computed XLogP3-AA value of 0.6 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 20.2 Ų . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 44.1 .
科学的研究の応用
Peptide Structure Stabilization
2,2-Difluoropropanol and related fluoroalcohols, like hexafluoroacetone trihydrate, play a significant role in stabilizing secondary structures in peptides in aqueous solutions. The molecular mechanisms behind this stabilization are not entirely clear, but these fluoroalcohols, particularly 2,2,2-trifluoroethanol (TFE), are widely used additives in aqueous solutions of peptides and proteins to induce intramolecularly hydrogen-bonded conformations (Rajan, Awasthi, Bhattacharjya, & Balaram, 1997).
Synthesis of Fluorinated Telomers
1,1-Difluoro-2-chloroethylene and 1,2-difluoro-1,2-dichloroethylene can be radical telomerized with methanol to produce chlorofluoroalcohols such as 3-chloro-2,2-difluoropropanol. This process demonstrates the influence of fluorine and chlorine atoms in directing radical reactions and the high conversion rates of these telomerizations (Guiot, Améduri, Boutevin, & Fruchier, 2002).
Properties of Fluoroalcohol Mixtures
Mixtures of fluoroalcohols, such as 2,2,2-trifluoroethanol (TFE) with water, have been studied for their effects on the solubility and stability of peptides. Molecular dynamics simulations of these mixtures help improve the understanding of their properties, such as densities, diffusion constants, and dielectric constants (Chitra & Smith, 2001).
Fluorination in Organic Synthesis
2,2-Difluoropropanol is involved in various fluorination reactions in organic synthesis, such as the selective difluoromethylation and monofluoromethylation reactions. These methods are crucial in introducing fluorinated moieties into organic molecules, which have significant implications in pharmaceutical and agrochemical development (Hu, Zhang, & Wang, 2009).
Use in Electrocatalytic Reactions
An electrocatalytic reactor with nano-MnOx loading porous Ti electrode as an anode has been used for the oxidation of 2,2,3,3-tetrafluoro-1-propanol to producehigh-value chemicals like sodium 2,2,3,3-tetrafluoropropionate. This study highlights the role of 2,2-Difluoropropanol derivatives in green chemistry and their potential in producing chemicals through environmentally friendly processes (Wang, Wang, Li, Bin, Yin, Kang, & He, 2014).
Photodegradation Studies
The photodegradation of perfluorooctane sulfonate in water and alkaline 2-propanol solutions, where compounds related to 2,2-Difluoropropanol play a role, was investigated. This research contributes to understanding the environmental impact and degradation pathways of persistent organic pollutants (Yamamoto, Noma, Sakai, & Shibata, 2007).
Fluoroalcohols in Hypervalent Iodine Chemistry
Fluoroalcohols like 1,1,1,3,3,3-hexafluoroisopropanol and 2,2,2-trifluoroethanol have been used as solvents in hypervalent iodine-mediated phenolic oxidations. They stabilize reactive cationic intermediates and facilitate various transformations in organic synthesis, demonstrating the versatility of fluoroalcohols in chemical reactions (Dohi, Yamaoka, & Kita, 2010).
Safety and Hazards
2,2-Difluoropropanol is classified as having Acute Toxicity 4 Oral, Eye Irritation 2, Flammable Liquid 3, Skin Irritation 2, and STOT SE 3 . Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
2,2-Difluoropropanol is a chemical compound with the empirical formula C3H6F2O It’s noted that it may have an impact on the respiratory system .
Pharmacokinetics
It’s known that the compound has a molecular weight of96.08 , which could influence its pharmacokinetic properties.
特性
IUPAC Name |
2,2-difluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c1-3(4,5)2-6/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLONJANQGBREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539226 | |
| Record name | 2,2-Difluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropropanol | |
CAS RN |
33420-52-9 | |
| Record name | 2,2-Difluoro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33420-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoropropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fluorination impact the hydrogen bond networks in protonated alcohol clusters, specifically in the case of 2,2-Difluoropropanol?
A1: Infrared spectroscopy studies on protonated clusters of 2,2-Difluoropropanol, alongside other fluorinated alcohols like 2,2,2-Trifluoroethanol, 2,2-Difluoroethanol, and 3,3,3-Trifluoropropanol, reveal a fascinating trend. These studies demonstrate that the presence of fluorine atoms significantly hinders the formation of cyclic hydrogen bond networks in these clusters. [] Instead, linear structures are predominantly observed, even as the cluster size increases. This suggests that the electronegativity of fluorine atoms influences the hydrogen bonding patterns. []
Q2: Why is the yield of 2,3-Dichloro-2,3-Difluoropropanol significantly higher than 3-Chloro-2,2-Difluoropropanol in radical telomerization reactions with methanol?
A2: The difference in yields between 2,3-Dichloro-2,3-Difluoropropanol and 3-Chloro-2,2-Difluoropropanol during radical telomerization with methanol arises from the influence of chlorine and fluorine atoms on the reaction. [] The chlorine atom, due to its steric and polar effects, hinders the addition of the hydroxymethyl radical. Conversely, the inductive effect of fluorine enhances the reactivity of the hydroxymethyl radical. This difference in reactivity explains the higher yield of 2,3-Dichloro-2,3-Difluoropropanol, as the radical attack is favored at the carbon atom bearing the fluorine atoms. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




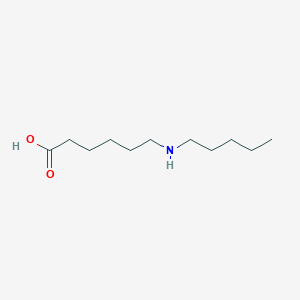

![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)
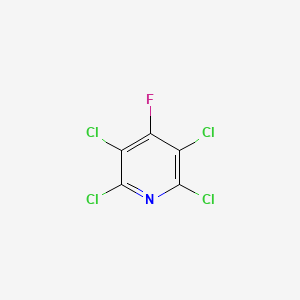


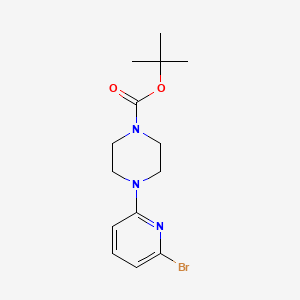
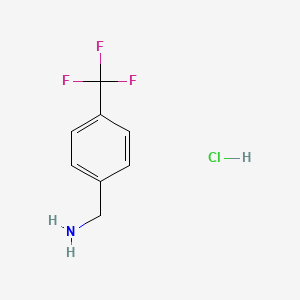

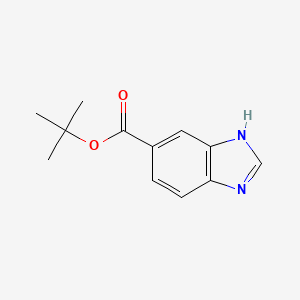
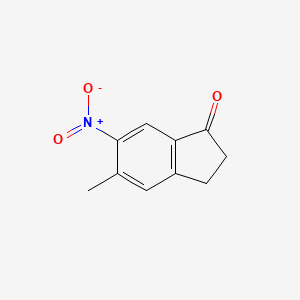
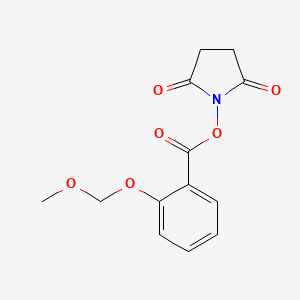
![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)